molecular formula C12H12N2O3S B142429 2-Methylsulfonyl-5-phenylmethoxypyrimidine CAS No. 16290-89-4

2-Methylsulfonyl-5-phenylmethoxypyrimidine

Cat. No. B142429
CAS RN: 16290-89-4
M. Wt: 264.3 g/mol
InChI Key: UHXSHBYUMVBMGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of different substituents that can influence the activity and properties of the resulting compound. For instance, the synthesis of 2-(phenylsulfonyl)amino pyridine was achieved by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline medium . Similarly, the synthesis of 2-arylsulfonylamido-4-methoxy-6-methylpyrimidines was reported through the action of arylsulfonyl chlorides on 2-amino-4-methoxy-6-methylpyrimidine . These methods could potentially be adapted for the synthesis of 2-Methylsulfonyl-5-phenylmethoxypyrimidine by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. The crystal structure of lipophilic antifolates, which are pyrimidine analogs, provides insights into the molecular packing and conformation of these compounds . Although the exact structure of 2-Methylsulfonyl-5-phenylmethoxypyrimidine is not discussed, the principles of molecular interactions and conformations would be similar.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including alkylation, nucleophilic substitution, and cyclization. For example, 2-arylsulfonylamido-4-methoxy-6-methylpyrimidines were alkylated at the amide fragment and underwent nucleophilic replacement of the methoxy group . Additionally, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes in a process involving iodine atom-transfer annulation followed by an ionic cyclization . These reactions highlight the reactivity of pyrimidine derivatives and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The antibacterial activity of 2-(phenylsulfonyl)amino pyridine against various microbes indicates the biological relevance of these compounds . The lipophilicity of antifolate pyrimidine analogs is another important property that contributes to their antineoplastic activity . The synthesis of pyrimidine derivatives in aqueous ethanol medium also emphasizes the importance of solvent choice in influencing reaction outcomes and product properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hydrogen-Bond-Degenerate Tricyclic Pyrrolopyrimidine Nucleoside : The synthesis of various 7-(2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine derivatives, including 2-methylsulfanyl-4-hydroxy-5-acetoxyethyl derivatives, is detailed. These compounds are significant for studying their incorporation into DNA (Williams, Loakes, & Brown, 1998).

  • Development of Antitrypanosomal Agents : A focused optimization campaign resulted in a library of compounds with favorable drug-like properties for antitrypanosomal activity, distinct from antiplasmodial activity (Veale et al., 2019).

  • Synthesis of Mesosulfuron-methyl : A cost-effective, simple operation with high yield for synthesizing mesosulfuron-methyl from 2-methoxylcarbonyl-5-methylsulfonylaminomethyl-benzene sulfonamide is described (Li Hong-bo, 2013).

  • Cyclooxygenase-2 Inhibitors : A series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized as selective and orally active cyclooxygenase-2 inhibitors (Friesen et al., 1998).

  • Polyheteroacenes in Electronics : Synthesis routes to ladder polymers with benzenetetrayl subunits and oxo and methylsulfonio linkages, leading to semiconductive materials (Oyaizu et al., 2002).

  • Synthesis and Antibacterial Properties : Examining the synthesis and testing of methylsulfinyl and methylsulfonyl analogs of nitrofurans for antibacterial activity (Ekström, Ovesson, & Pring, 1975).

  • Synthesis of Nucleotide Analogs for Drug Development : The synthesis of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives and their evaluation for antiherpesvirus effects, both in vitro and in vivo (Farrow et al., 1990).

  • Microwave-Assisted Synthesis of Pyrimidine Derivatives : Development of a microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives (Matloobi & Kappe, 2007).

  • Design of Acetohydroxyacid Synthase Inhibitor : Synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide as a new herbicidal compound with high activity and faster degradation in soil (Chen et al., 2009).

  • Synthesis of Pyrimidine Precursors for Drug Synthesis : Reporting an efficient synthetic approach to functionalized 5-methylpyrimidine, a key precursor in the synthesis of rosuvastatin (Šterk et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 2-(Methylsulfonyl)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

2-methylsulfonyl-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(15,16)12-13-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXSHBYUMVBMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384383
Record name 2-methylsulfonyl-5-phenylmethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfonyl-5-phenylmethoxypyrimidine

CAS RN

16290-89-4
Record name 2-methylsulfonyl-5-phenylmethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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